What are the physical and chemical properties of Tribromochloromethane?
What are the physical and chemical properties of Tribromochloromethane?
An In-depth Technical Guide to the Physical and Chemical Properties of Tribromochloromethane
Authored by: Gemini, Senior Application Scientist
Abstract
Tribromochloromethane (CBr₃Cl) is a tetrahalomethane compound of significant interest in synthetic and mechanistic chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document synthesizes data from established chemical databases and scientific literature to offer a detailed profile of the compound, including its structure, reactivity, and key safety considerations. Quantitative data is presented in tabular format for clarity, and conceptual diagrams are provided to illustrate molecular structure and reaction pathways.
Introduction and Molecular Identity
Tribromochloromethane, also known by its IUPAC name tribromo(chloro)methane, is a halogenated organic compound.[1] It belongs to the family of tetrahalomethanes, where a central carbon atom is bonded to three bromine atoms and one chlorine atom.[2] This substitution pattern imparts unique chemical and physical characteristics, making it a subject of study in areas such as radical chemistry and as an intermediate in organic synthesis.[1][3] Its molecular formula is CBr₃Cl.[2]
Chemical Identifiers
Accurate identification is critical in research and development. The primary identifiers for Tribromochloromethane are:
Molecular Structure
The structure of Tribromochloromethane consists of a central carbon atom tetrahedrally bonded to three bromine atoms and one chlorine atom.
Caption: Molecular structure of Tribromochloromethane (CBr₃Cl).
Physical Properties
The physical state and properties of a compound are foundational to its application in experimental settings. Tribromochloromethane is typically a solid at standard temperature and pressure.[2] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 287.17 g/mol | [2][5] |
| Appearance | Solid | [2] |
| Colorless to pale yellow solid | [3] | |
| Density | ~3.0 g/cm³ | [2][3] |
| Melting Point | 54 - 55 °C | [1][2][3][7] |
| Boiling Point | 156.1 - 160 °C | [2][3][7] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][8][9] |
| LogP (Octanol/Water) | 3.021 | [9] |
Note on Boiling Point: There is a notable discrepancy in reported boiling points. While several sources indicate a range of 156-160 °C, data from the NIST Chemistry WebBook suggests a lower value of 104.3 °C (377.45 K).[2][3][4][7] Researchers should consider this variance and consult the primary literature relevant to their specific experimental conditions.
Chemical Properties and Reactivity
The reactivity of Tribromochloromethane is governed by the nature of its carbon-halogen bonds. The high degree of halogenation results in a significant partial positive charge on the central carbon atom, making it susceptible to nucleophilic attack.[9]
Stability and Decomposition
Tribromochloromethane is chemically stable under standard ambient conditions. However, like many haloalkanes, it can decompose at high temperatures, potentially emitting toxic fumes.[10]
Key Reactions
Reaction with Strong Acids: Tribromochloromethane reacts with concentrated sulfuric acid in a decomposition reaction to produce carbonyl bromide chloride (COBrCl) and hydrogen bromide (HBr).[2]
CBr₃Cl + H₂SO₄ → COBrCl + 2HBr + SO₃[2]
Caption: Reaction of Tribromochloromethane with sulfuric acid.
Radical Reactions: The carbon-bromine bonds are weaker than the carbon-chlorine bond and can be cleaved to form radicals. This property allows Tribromochloromethane to be used in radical addition reactions across olefins, a process that can be catalyzed by transition metals like rhodium.[3]
Synthesis Pathways
Understanding the synthesis of a compound provides context for potential impurities and handling considerations. Common laboratory-scale methods include:
-
Halogen Exchange: A prevalent method involves the reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃) via a reflux reaction, where bromine atoms are exchanged for chlorine atoms.[2]
-
Reaction of Bromoform: Tribromochloromethane can be synthesized by reacting bromoform (CHBr₃) with a chlorinating agent like sodium hypochlorite (NaOCl).[3]
-
Direct Halogenation: The compound can also be produced through the direct halogenation of methane derivatives using both bromine and chlorine, often initiated by UV light or heat.[1][9]
Spectroscopic Characterization
For definitive identification and structural elucidation, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for Tribromochloromethane.[5][11]
-
Mass Spectrometry (MS): GC-MS data exists, providing information on its fragmentation patterns and molecular weight.[5][12]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the C-Br and C-Cl bonds.[5]
Applications in Scientific Research
While its industrial applications are limited, Tribromochloromethane serves specific roles in a research context:
-
Synthetic Intermediate: It is used as an intermediate in the synthesis of other organic compounds.[1]
-
Mechanistic Studies: Its unique structure makes it a useful substrate for studying halogen-related reaction mechanisms.[1]
-
Reference Standard: It can be employed as a reference compound in analytical techniques such as gas chromatography (GC).[1][13]
-
Historical Uses: In the past, it was investigated as a potential fire retardant and used as a solvent, but these applications have been largely discontinued due to environmental and safety concerns.[1]
Safety and Handling
Appropriate handling is paramount when working with halogenated compounds. While a specific, comprehensive safety data sheet (SDS) for Tribromochloromethane is not universally cited, data from related haloalkanes provides essential guidance.[14][15]
-
General Hazards: Halogenated alkanes may be toxic and can cause skin and eye irritation.[1] Inhalation of vapors should be avoided.
-
Recommended Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]
-
Conclusion
Tribromochloromethane is a well-defined chemical compound with distinct physical and chemical properties stemming from its tetrahalogenated structure. While its practical applications are primarily confined to the research laboratory, a thorough understanding of its characteristics, reactivity, and safe handling procedures is essential for any scientist or researcher utilizing this compound. The data presented in this guide serves as a foundational reference for its use in synthetic chemistry and mechanistic investigations.
References
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Wikipedia. Tribromochloromethane. [Link]
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NIST Chemistry WebBook. Tribromochloromethane. [Link]
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NIST Chemistry WebBook. Tribromochloromethane. [Link]
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PubChem, National Institutes of Health. Tribromochloromethane | CBr3Cl | CID 68984. [Link]
-
ResearchGate. Tribromochloromethane (CBr3Cl) | Request PDF. [Link]
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Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]
-
CAS Common Chemistry. Tribromochloromethane. [Link]
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Wikipedia. Bromotrichloromethane. [Link]
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SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]
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NIST Chemistry WebBook. Tribromochloromethane - Gas Chromatography. [Link]
-
PubChem, National Institutes of Health. Bromochloromethane | CH2BrCl | CID 6333. [Link]
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